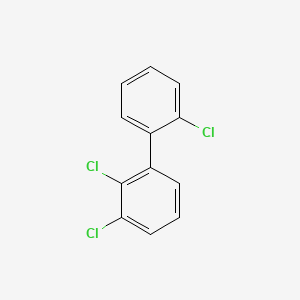

2,2',3-Trichlorobiphenyl

Vue d'ensemble

Description

2,2’,3-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their environmental persistence and potential health hazards .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3-Trichlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride, and at elevated temperatures to ensure the selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3-Trichlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of chlorine gas and a catalyst like ferric chloride, with the reaction conditions optimized to produce the desired chlorinated biphenyl isomers .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’,3-Trichlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

Applications De Recherche Scientifique

Scientific Research Applications

1. Environmental Chemistry

2,2',3-Trichlorobiphenyl is extensively utilized as a reference material in environmental studies to assess the behavior and fate of PCBs in ecosystems. Its stability and persistence make it an ideal candidate for investigating contamination levels in soil and water samples. Researchers employ chromatography techniques to identify and quantify PCB concentrations in environmental samples, aiding in pollution assessment and remediation efforts.

2. Toxicological Studies

This compound serves as a model for understanding the toxic effects of PCBs on biological systems. Studies have demonstrated its interaction with the aryl hydrocarbon receptor (AhR), leading to alterations in gene transcription related to xenobiotic metabolism. This interaction can induce the expression of cytochrome P450 enzymes, resulting in the formation of reactive metabolites that may cause cellular damage .

Case Study: Toxicity Assessment

A theoretical study established a quantitative structure-toxicity relationship (QSTR) model that correlates the toxicity of various PCBs with molecular descriptors such as electronic energy and dipole moment. This model revealed significant correlations between predicted and experimentally determined toxicity values for several PCB congeners, including this compound .

Industrial Applications

1. Electrical Equipment

Historically, PCBs were widely used in electrical equipment due to their excellent insulating properties. Although production has been banned in many countries due to health concerns, legacy applications still exist in older equipment .

2. Heat Transfer Fluids

PCBs have been employed as heat transfer fluids in various industrial processes due to their thermal stability and efficiency.

Ecological Implications

The ecological impact of this compound is profound, particularly concerning its bioaccumulation potential. Research indicates that this compound can accumulate in aquatic organisms, leading to higher trophic levels' exposure and potential health risks for wildlife and humans alike .

Degradation Pathways

Studies have explored the degradation pathways of PCBs, including photodegradation and microbial degradation processes. Understanding these pathways is crucial for developing effective remediation strategies for PCB-contaminated sites.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2,2’,3-Trichlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding for phase I and phase II enzymes such as cytochrome P450 . This leads to the activation of metabolic pathways that can result in the formation of reactive intermediates, contributing to its toxic effects .

Comparaison Avec Des Composés Similaires

- 2,2’,4-Trichlorobiphenyl

- 2,3,3’-Trichlorobiphenyl

- 2,4,4’-Trichlorobiphenyl

Comparison: 2,2’,3-Trichlorobiphenyl is unique in its specific pattern of chlorination, which influences its chemical reactivity and environmental behavior. Compared to other trichlorobiphenyl isomers, it may exhibit different rates of degradation and bioaccumulation due to the position of chlorine atoms on the biphenyl rings .

Activité Biologique

2,2',3-Trichlorobiphenyl (PCB 3) is a member of the polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with a biphenyl core and multiple chlorine atoms attached. Due to their widespread use in industrial applications and their persistence in the environment, PCBs have raised significant health and ecological concerns. This article focuses on the biological activity of this compound, examining its effects on cellular systems, metabolic pathways, and potential toxicological implications.

- Chemical Formula : C₁₂H₇Cl₃

- CAS Number : 38444-78-9

- Molecular Weight : 257.54 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on insulin release, immune response modulation, and its metabolic degradation pathways.

Insulin Release

Research indicates that exposure to this compound can stimulate insulin release from pancreatic beta cells. In a study involving RINm5F cells, it was observed that exposure to PCB mixtures resulted in increased insulin secretion comparable to that from non-dechlorinated Aroclors. The insulin release was measured in relation to cellular DNA content, indicating a dose-dependent response to PCB exposure .

Immune Response Modulation

Studies have shown that this compound affects neutrophil function. Specifically, it alters oxygen production in neutrophils derived from rat peritoneum. The effects were similar when comparing product mixtures from anaerobic dechlorination of Aroclors with non-dechlorinated controls. This suggests that non-coplanar PCBs like this compound may influence immune cell function independently of the aryl hydrocarbon receptor (AhR) pathway .

Metabolic Pathways

The degradation of this compound has been investigated using various microbial strains capable of dehalogenation. Metabolites identified during these studies indicate that bacteria can attack the biphenyl skeleton at specific positions (e.g., 2,3- and 3,4-positions), leading to dehalogenation and subsequent detoxification .

Case Study 1: Environmental Impact Assessment

A field investigation assessed the effectiveness of remediation strategies at contaminated sites where PCBs were prevalent. Samples collected included fish tissues and sediments analyzed for PCB congeners including this compound. The results indicated varying levels of PCB contamination across different sites, highlighting the persistence and bioaccumulation potential of this compound in aquatic ecosystems .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological evaluation was conducted on aquatic organisms exposed to sediments containing this compound. The study focused on bioassays measuring growth inhibition and reproductive effects in fish species. Results showed significant adverse effects at concentrations above ecological screening levels, emphasizing the need for stringent monitoring and regulatory measures .

Data Table: Biological Effects of this compound

Propriétés

IUPAC Name |

1,2-dichloro-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIZMMSINIOIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073501 | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 28-87 deg C; [AccuStandard MSDS] | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0004 [mmHg] | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38444-78-9 | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NSN6KS0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.